![molecular formula C17H19N3O2S B2367870 N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923164-17-4](/img/structure/B2367870.png)
N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
Among sulfur- and nitrogen-containing heterocyclic compounds, the 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
Synthesis Analysis
The synthesis of 2-aminothiazole-based compounds often involves reactions with various substituents. For example, the synthesis of a compound with a similar structure involved the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The 2-aminothiazole scaffold is a five-membered ring containing both sulfur and nitrogen atoms. This structure is a key component in many medicinal compounds and has been associated with a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV .Chemical Reactions Analysis
The chemical reactions involving 2-aminothiazole-based compounds can be quite diverse, depending on the substituents attached to the thiazole ring. The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .Scientific Research Applications
- The compound has been investigated for its antimicrobial potential. Specifically, newly synthesized derivatives of this compound were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species .
- Among the synthesized derivatives, compounds d6 and d7 exhibited the most potent anticancer effects against breast cancer cells .
- Molecular docking studies further revealed that compounds d1, d2, d3, d6, and d7 had favorable binding scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold promise as potential lead candidates for rational drug design .
- Thiazole derivatives have been shown to block bacterial lipid biosynthesis and exhibit antimicrobial effects against various bacterial species .
Antimicrobial Activity
Anticancer Properties
Therapeutic Potential in Drug Design
Structural Confirmation and Spectroanalytical Data
Mechanism of Action
Target of Action
The compound, also known as N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, is a novel derivative synthesized for its potential antimicrobial and antiproliferative activities Similar compounds have shown promising activity against bacterial (gram positive and gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It is suggested that the thiazole nucleus, a common feature in this class of compounds, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It is known that thiazole nucleus-containing compounds can interfere with the biosynthesis of bacterial lipids, potentially disrupting cell membrane integrity and function .
Result of Action
The compound has been evaluated for its in vitro antimicrobial activity and anticancer activity . The results revealed promising antimicrobial activity, and some derivatives were found to be active against the MCF7 breast cancer cell line .
Future Directions
Given the wide range of biological activities associated with 2-aminothiazole-based compounds, there is significant interest in developing new compounds with this scaffold for various therapeutic applications. The current focus is on the synthetic strategies developed to access novel 2-aminothiazole derivatives .
properties
IUPAC Name |
N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-2-4-12(5-3-11)9-18-15(21)8-14-10-23-17(19-14)20-16(22)13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYWWXDDOTZULV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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